molecular formula C12H26O5 B12628251 4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol CAS No. 920761-22-4

4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol

Katalognummer: B12628251
CAS-Nummer: 920761-22-4
Molekulargewicht: 250.33 g/mol
InChI-Schlüssel: ZYXQCTRSZBJTTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol is a chemical compound with the molecular formula C12H26O5. It is a derivative of butanetriol, where one of the hydroxyl groups is substituted with a 2-hydroxyoctyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol can be achieved through several methods. One common approach involves the reaction of butane-1,2,3-triol with 2-bromooctanol under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol is unique due to the presence of the 2-hydroxyoctyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

920761-22-4

Molekularformel

C12H26O5

Molekulargewicht

250.33 g/mol

IUPAC-Name

4-(2-hydroxyoctoxy)butane-1,2,3-triol

InChI

InChI=1S/C12H26O5/c1-2-3-4-5-6-10(14)8-17-9-12(16)11(15)7-13/h10-16H,2-9H2,1H3

InChI-Schlüssel

ZYXQCTRSZBJTTQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(COCC(C(CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.